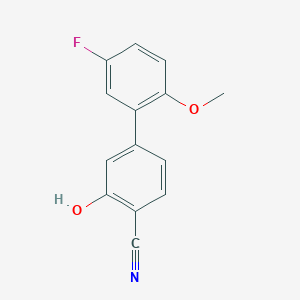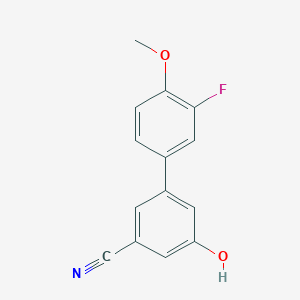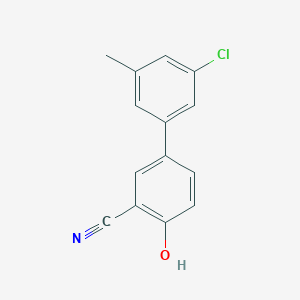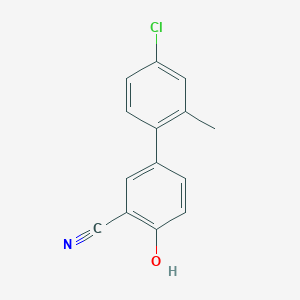
5-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95% (5-CMP-2-CN-95) is a chlorinated phenolic compound with a wide range of applications in scientific research. It is used in various synthetic processes, including the synthesis of pharmaceuticals, agrochemicals, and other organic molecules. 5-CMP-2-CN-95 is also a useful reagent in biochemical and physiological studies.
Applications De Recherche Scientifique
5-CMP-2-CN-95 has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers and other materials. In addition, 5-CMP-2-CN-95 is used in biochemical and physiological studies, as it is a useful reagent in a variety of assays and experiments.
Mécanisme D'action
The mechanism of action of 5-CMP-2-CN-95 is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P-450, which are involved in the metabolism of drugs and other compounds. In addition, it is believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
5-CMP-2-CN-95 has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory and anti-tumor effects. In addition, it has been shown to have antioxidant, anti-diabetic, and anti-atherosclerotic effects. It has also been found to have protective effects against oxidative stress and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-CMP-2-CN-95 in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. In addition, it is a versatile compound, with a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is a toxic compound and must be handled with caution. In addition, it is not a very stable compound and can be easily degraded by light and heat.
Orientations Futures
The use of 5-CMP-2-CN-95 in scientific research is still in its early stages. There is a great deal of potential for further research into its mechanism of action, biochemical and physiological effects, and potential applications. Future research could focus on its use in the synthesis of new organic molecules, in drug development, and in the study of biochemical and physiological processes. In addition, further research could focus on its potential as an antioxidant and its protective effects against oxidative stress and DNA damage.
Méthodes De Synthèse
5-CMP-2-CN-95 is synthesized by a multi-step synthesis process. The first step involves the reaction of 3-chloro-5-methylphenol with cyanide to form a nitrile intermediate. This intermediate is then treated with a base such as sodium hydroxide to form the desired 5-CMP-2-CN-95. The reaction is typically carried out at temperatures between 80-100°C, and the product is isolated by filtration and dried.
Propriétés
IUPAC Name |
4-(3-chloro-5-methylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-4-12(6-13(15)5-9)10-2-3-11(8-16)14(17)7-10/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNGFKSVRJPZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684807 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-methylphenyl)-2-cyanophenol | |
CAS RN |
1261952-67-3 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














